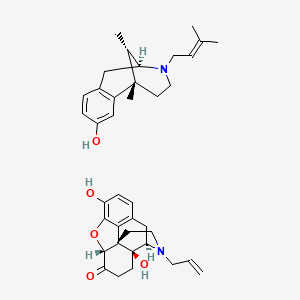![molecular formula C23H29N5O3S B12779017 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- CAS No. 885617-20-9](/img/structure/B12779017.png)
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- is a complex organic compound with a unique structure that combines piperazine, morpholine, and thienopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the morpholine group: The morpholine moiety is introduced through nucleophilic substitution reactions.
Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the thienopyrimidine core.
Formation of the piperazineethanol moiety: The final step involves the attachment of the piperazineethanol group to the intermediate compound through a series of reactions, including alkylation and reduction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the thienopyrimidine core or the piperazineethanol moiety.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological research: It is used as a tool compound to study various biological processes and pathways.
Chemical synthesis:
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound shares the piperazineethanol moiety but lacks the thienopyrimidine and morpholine groups.
4-(4-Morpholinyl)thieno[3,2-d]pyrimidine: This compound contains the thienopyrimidine and morpholine groups but lacks the piperazineethanol moiety.
3-Hydroxyphenyl derivatives: Compounds with the hydroxyphenyl group but different core structures.
The uniqueness of 1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]- lies in its combination of these functional groups, which imparts specific biological and chemical properties.
Properties
CAS No. |
885617-20-9 |
|---|---|
Molecular Formula |
C23H29N5O3S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
3-[6-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H29N5O3S/c29-11-8-26-4-6-27(7-5-26)16-19-15-20-21(32-19)23(28-9-12-31-13-10-28)25-22(24-20)17-2-1-3-18(30)14-17/h1-3,14-15,29-30H,4-13,16H2 |
InChI Key |
PFNYDAIJXABZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC3=C(S2)C(=NC(=N3)C4=CC(=CC=C4)O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



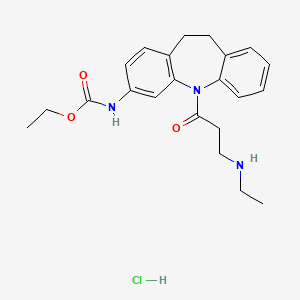


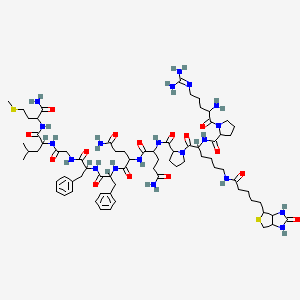
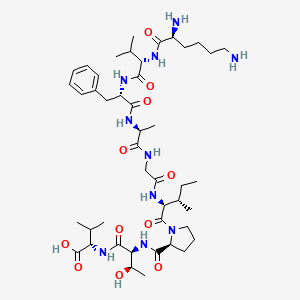

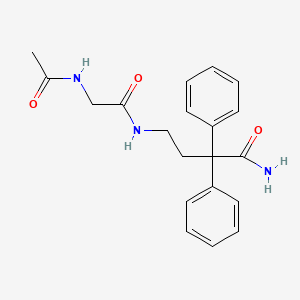



![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)

